N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZZZCTLIKEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions, where a bromine atom is added to a phenyl ring.
Coupling with Dimethylbenzamide: The final step involves coupling the synthesized oxadiazole derivative with 2,4-dimethylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives:
Key Observations:
- Substituent Effects : The 4-bromophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl in 7e or pyridinyl in D35 ), which may reduce electrophilicity but enhance halogen-bonding interactions.
- Thermal Stability: Melting points vary widely; derivatives with polar substituents (e.g., propanamide in 7e) exhibit higher melting points (~152°C) compared to non-polar analogs .
- Spectral Signatures : The oxadiazole C=N stretch (IR: ~1611–1680 cm⁻¹) is consistent across analogs, while substituents like thiazole (7e) or tert-butyl (12q) introduce additional peaks (e.g., NH stretches at 3300–3400 cm⁻¹) .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of bromine, nitrogen, and oxygen within its structure. The oxadiazole ring is known for its diverse biological activities, making it a significant scaffold in drug discovery.
Biological Activity Overview
Research has shown that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Anticancer Activity : Studies on related oxadiazole derivatives suggest potential antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell growth.
- Antibacterial Properties : The oxadiazole derivatives are also noted for their antibacterial activity. The presence of halogen substituents like bromine can enhance this activity due to increased electron density and structural stability .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | CHBrFNO | Lacks trifluoromethyl group; shows different biological activity |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | CHBrFNO | Similar bromophenyl structure but different oxadiazole configuration |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | CHNO | Contains furan instead of phenyl; different interaction profiles |
This table illustrates the diversity among oxadiazole derivatives and their varying biological activities.
Antimicrobial Studies
Another investigation into oxadiazole derivatives highlighted their potential as antimicrobial agents. The introduction of halogen atoms such as bromine was found to enhance antibacterial activity compared to non-halogenated counterparts. This suggests that this compound may possess similar properties worth exploring .
Q & A
Q. What are the key synthetic steps for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide?
- Methodological Answer : The synthesis involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
- Step 2 : Coupling the oxadiazole intermediate with 2,4-dimethylbenzamide via amide bond formation, typically using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
- Key Conditions : Temperature (60–100°C), pH control (acidic for cyclization), and reaction time (6–24 hours) are critical for yield optimization .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Hydrazide + POCl₃, 80°C, 12h | 60–75% |
| 2 | EDCI, DMF, RT, 24h | 50–65% |
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide and oxadiazole moieties (e.g., aromatic protons at δ 7.2–8.0 ppm, oxadiazole C=O at ~165 ppm).
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (oxadiazole C-O-C).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 412.05).
- Elemental Analysis : Confirms C, H, N, Br ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Optimization : Use response surface methodology (RSM) to identify ideal cyclization temperatures (e.g., 85°C reduces side-product formation vs. 100°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF due to better reagent solubility.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization; yields improve by 10–15% in some cases .
Q. What strategies validate the compound’s biological activity in anticancer research?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ values <10 µM indicate potency).
- Apoptosis Markers : Use flow cytometry to measure Annexin V/PI staining for early/late apoptosis.
- Target Identification :
- Molecular Docking : Simulate binding to tubulin or kinases (e.g., EGFR) using AutoDock Vina; validate with in vitro enzyme inhibition assays (IC₅₀ correlation) .
Q. Table 2: Example Biological Data
| Cell Line | IC₅₀ (µM) | Target Protein | Docking Score (kcal/mol) |
|---|---|---|---|
| MCF-7 | 8.2 | Tubulin | -9.1 |
| HeLa | 12.4 | EGFR | -8.3 |
Q. How to resolve contradictions between in vitro and computational activity data?
- Methodological Answer :
- Data Triangulation :
Replicate Assays : Ensure consistency across multiple labs (e.g., inter-lab IC₅₀ variance <15%).
ADME Profiling : Check solubility (e.g., <10 µg/mL in PBS) or membrane permeability (Caco-2 assay) to explain poor in vitro-in silico correlation.
Metabolite Screening : Use LC-MS to identify inactive metabolites that may interfere .
Methodological Challenges
Q. What advanced techniques are used to study structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify the 4-bromophenyl or dimethylbenzamide groups; test substituent effects (e.g., electron-withdrawing vs. donating groups).
- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from analogs; validate with leave-one-out cross-validation (q² >0.5) .
Q. How to address low solubility in biological assays?
- Methodological Answer :
- Formulation Strategies : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO) or nanoemulsions to enhance solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
